molecular formula C16H25N3OS B4540060 N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide

N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide

Cat. No. B4540060
M. Wt: 307.5 g/mol
InChI Key: DWKOJOSQKBTINJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide and its analogs involves strategic incorporation of functional groups to achieve the desired biological activity. The design and synthesis of related compounds, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1, demonstrate the nuanced approach required in the synthesis of such complex molecules, optimizing the core scaffold for specific activities (Cioffi et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest due to its intricate design, which is pivotal for its biological function. Studies involving molecular docking and structural confirmation through various spectroscopic methods (IR, 1H-NMR, EI-MS) provide insights into the compound's conformation and the role of its structural features in biological activity (Hussain et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide are influenced by its functional groups. The compound's ability to undergo specific chemical reactions, such as hydrosilylation, highlights its versatile nature and the potential for derivatization to enhance its pharmacological profile (Wang et al., 2006).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and stability, are critical for its formulation and therapeutic application. While specific studies on N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide's physical properties are scarce, related research on analogous compounds provides valuable insights into how such properties might be optimized for medical use.

Chemical Properties Analysis

The chemical properties of this compound, particularly its interactions with biological targets, are central to its potential therapeutic applications. Investigations into the structure-activity relationships (SAR) of related benzamide inhibitors reveal the importance of precise chemical modifications to achieve selectivity and potency towards intended targets (Cioffi et al., 2016).

properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-18-10-12-19(13-11-18)9-5-8-17-16(20)14-6-3-4-7-15(14)21-2/h3-4,6-7H,5,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOJOSQKBTINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(methylsulfanyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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